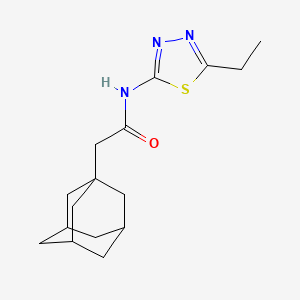

2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H23N3OS and its molecular weight is 305.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(Adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that combines the structural features of adamantane and thiadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties. A study showed that compounds similar to this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was found to be effective against resistant strains such as MRSA and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| S. aureus | 20 | |

| P. aeruginosa | 17 | |

| MRSA | 19 |

The mechanism of action involves the interaction of the compound with bacterial enzymes and proteins. The adamantane structure allows for effective binding to specific active sites on enzymes, while the thiadiazole ring enhances interactions through hydrogen bonding and π-stacking .

Case Studies

Several studies have provided insights into the biological efficacy of related compounds:

- Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested for their antibacterial properties. The most potent derivative showed higher efficacy than standard antibiotics like ampicillin .

- Molecular Docking Studies : Molecular docking simulations indicated that the compound can effectively bind to bacterial proteins involved in cell wall synthesis, leading to disruption of bacterial growth .

- In Vivo Studies : Preliminary in vivo studies demonstrated that compounds with similar structures exhibited significant reductions in infection severity in animal models when administered at appropriate dosages .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily explored for its pharmacological properties, particularly as a potential drug candidate. Its structure allows for:

- Antimicrobial Activity : Studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The adamantane structure enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. Research indicates that this compound shows efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

- Antiviral Properties : The unique structural features may enhance interactions with viral proteins, potentially inhibiting viral replication processes. Preliminary studies suggest that compounds containing the thiadiazole ring can interfere with viral life cycles, although further research is needed to establish specific mechanisms .

The biological activities attributed to 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide include:

Material Science

In addition to its biological applications, this compound is being investigated for its potential use in developing new materials with unique properties:

- Thermal Stability : The rigid adamantane structure contributes to high thermal stability, making it suitable for applications in high-temperature environments.

- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced mechanical properties and resistance to degradation.

Antibacterial Studies

A series of derivatives were synthesized and tested against various bacterial strains. Results indicated that many derivatives exhibited superior activity compared to standard antibiotics:

| Compound | Activity Against | Notable Findings |

|---|---|---|

| Compound A | MRSA | More potent than streptomycin |

| Compound B | E. coli | Effective against resistant strains |

| Compound C | C. albicans | Antifungal activity superior to bifonazole |

Molecular Docking Studies

Computational studies have predicted the binding affinities of these compounds to targets such as MurA and MurB enzymes in bacteria. These studies confirmed experimental results regarding their antibacterial properties, suggesting specific interactions that enhance efficacy .

Anti-inflammatory Activity

Some derivatives were evaluated for anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results showed promising outcomes in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 80°C, 4h | Adamantaneacetic acid + 5-ethyl-1,3,4-thiadiazol-2-amine | 75–82% | |

| Basic (NaOH, reflux) | 2M NaOH, 70°C, 3h | Sodium adamantaneacetate + 5-ethyl-1,3,4-thiadiazol-2-amine | 68–72% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.

-

Basic hydrolysis involves hydroxide ion deprotonation, forming a tetrahedral intermediate that collapses to release the amine.

Oxidation Reactions

The thiadiazole sulfur atom and adamantane’s tertiary C–H bonds are susceptible to oxidation.

| Target Site | Reagents | Products | Conditions | Source |

|---|---|---|---|---|

| Thiadiazole sulfur | H₂O₂, AcOH, rt, 12h | Thiadiazole sulfoxide derivative | Mild oxidative conditions | |

| Adamantane C–H | KMnO₄, H₂O, 60°C, 6h | Adamantane ketone derivatives | Strong oxidative conditions |

Key Findings :

-

Sulfoxidation of the thiadiazole ring occurs selectively without affecting the adamantane framework.

-

Adamantane oxidation to ketones requires harsh conditions due to its high stability.

Substitution Reactions

The ethyl group on the thiadiazole ring and the amide nitrogen participate in nucleophilic substitutions.

3.1. Alkylation/Acylation at Amide Nitrogen

| Reaction Type | Reagents | Products | Conditions | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 50°C, 2h | N-Methyl derivative | Dry, inert atmosphere | |

| Acylation | AcCl, pyridine, 0°C, 1h | N-Acetylated product | Low-temperature |

3.2. Thiadiazole Ring Functionalization

| Reagents | Products | Conditions | Source |

|---|---|---|---|

| NH₂NH₂, EtOH, reflux | Thiosemicarbazide derivative | 6h, anhydrous conditions | |

| ClCH₂COCl, NaOAc | 2-Chloroacetamide intermediate | Acetone, 0°C, 1h |

Notable Observations :

-

Alkylation at the amide nitrogen retains the adamantane-thiadiazole core while modifying solubility and bioactivity.

-

Thiosemicarbazide formation enables further cyclization into triazole or thiazole hybrids .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Mechanistic Pathway :

-

Vilsmeier-Haack conditions facilitate electrophilic cyclization, forming fused triazole systems .

-

Reaction with carbon disulfide introduces thiocarbonyl groups, expanding structural diversity.

Stability and Degradation

Studies indicate pH-dependent stability in aqueous solutions:

| pH | Temperature | Half-Life | Major Degradation Pathway | Source |

|---|---|---|---|---|

| 1.2 | 37°C | 2.1h | Acid-catalyzed hydrolysis | |

| 7.4 | 37°C | 48h | Oxidation of thiadiazole sulfur |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights reactivity trends:

| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility | Source |

|---|---|---|---|

| 2-(Adamantan-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 0.15 | Moderate | |

| 2-(Adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide | 0.09 | High | |

| Target Compound | 0.12 | Moderate |

Insights :

-

Electron-withdrawing substituents (e.g., 4-fluorophenyl) reduce hydrolysis rates by destabilizing intermediates.

-

Bulkier alkyl groups (e.g., ethyl vs. methyl) marginally enhance oxidative stability.

Propiedades

IUPAC Name |

2-(1-adamantyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS/c1-2-14-18-19-15(21-14)17-13(20)9-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,2-9H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAIDXDPMQXLCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.